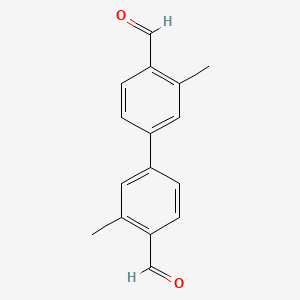
4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde is an organic compound characterized by the presence of two aldehyde groups and two methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3-methylbenzaldehyde with 4-formylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another synthetic route involves the Vilsmeier-Haack reaction, where 3-methylbenzaldehyde is treated with N,N-dimethylformamide and phosphorus oxychloride to form the corresponding formylated product. This intermediate is then subjected to further formylation using formic acid and acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: 4-(4-Carboxy-3-methylphenyl)-2-methylbenzoic acid.
Reduction: 4-(4-Hydroxymethyl-3-methylphenyl)-2-methylbenzyl alcohol.
Substitution: 4-(4-Formyl-3-bromomethylphenyl)-2-methylbenzaldehyde.
Scientific Research Applications
4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activities. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Formyl-3-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of an additional aldehyde group.
4-(4-Formylphenyl)-2-methylbenzaldehyde: Lacks the methyl group on the phenyl ring.
3-Methyl-4-formylbenzaldehyde: Contains only one aldehyde group and one methyl group.
Uniqueness
4-(4-Formyl-3-methylphenyl)-2-methylbenzaldehyde is unique due to the presence of two aldehyde groups and two methyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This structural feature makes it a valuable intermediate in synthetic organic chemistry and a versatile compound for various applications.
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-(4-formyl-3-methylphenyl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C16H14O2/c1-11-7-13(3-5-15(11)9-17)14-4-6-16(10-18)12(2)8-14/h3-10H,1-2H3 |
InChI Key |
OMVBTWICWLHSKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















